1-(2-Phenylacetamido)cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-[(2-phenylacetyl)amino]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-10(8-9-4-2-1-3-5-9)13-12(6-7-12)11(15)16/h1-5H,6-8H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQRZSXOEUBGKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)NC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Phenylacetamido)cyclopropane-1-carboxylic acid typically involves the reaction of cyclopropane derivatives with phenylacetamide under specific conditions. One common method includes the use of cyclopropanecarboxylic acid derivatives, which are reacted with phenylacetamide in the presence of a suitable catalyst to form the desired product . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity.
Chemical Reactions Analysis
1-(2-Phenylacetamido)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the phenylacetamido group or the carboxylic acid group is replaced by other functional groups under appropriate conditions. Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Phenylacetamido)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Mechanism of Action
The mechanism of action of 1-(2-Phenylacetamido)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylacetamido group can interact with enzymes and receptors, modulating their activity. The cyclopropane ring structure contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table highlights key structural differences and substituent effects among cyclopropane derivatives:
Physicochemical Properties
- Melting Points: ACC: 257°C (decomposition) cis-2-Amino-1-cyclopentanecarboxylic acid HCl: 199–202°C 1-(Boc-Amino)cyclopropanecarboxylic acid: Not explicitly reported, but Boc-protected analogs generally exhibit higher thermal stability .
- Solubility: Fluorinated derivatives (e.g., 2,2-difluoro-1-methyl) show improved lipid solubility compared to non-fluorinated analogs .
Key Research Findings
- Steric Effects : The cyclopropane ring in ACC restricts conformational flexibility, enhancing its specificity as an enzyme substrate .
- Substituent Impact : Halogenation (e.g., bromine) increases lipophilicity, improving membrane permeability in drug candidates .
- Protective Groups: Boc-protected amino derivatives offer improved synthetic handling and reduced side reactions .
Biological Activity
1-(2-Phenylacetamido)cyclopropane-1-carboxylic acid (PACCA) is a cyclopropane derivative that has garnered interest in the fields of biochemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with PACCA, supported by relevant case studies, research findings, and data tables.
PACCA is characterized by its cyclopropane ring and amide functional group, which contribute to its reactivity and interaction with biological systems. The compound's structure can be represented as follows:
The biological activity of PACCA is believed to be linked to its ability to interact with specific enzymes and receptors within biological systems. Preliminary studies suggest that PACCA may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to ethylene biosynthesis in plants.
1. Ethylene Biosynthesis Inhibition
Research indicates that PACCA and its analogs can inhibit the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which plays a critical role in ethylene production in plants. This inhibition can affect various physiological processes such as fruit ripening and stress responses.
Table 1: Inhibitory Effects of PACCA on ACO Activity
2. Plant Growth Regulation
PACCA has been studied for its potential as a plant growth regulator. In vitro studies have demonstrated that treatment with PACCA can enhance root development and improve plant resilience against environmental stressors.
Case Study:
In a study involving Arabidopsis thaliana, PACCA was applied at various concentrations to assess its effect on root elongation and overall plant health. Results indicated a significant increase in root length at concentrations between 1 µM and 5 µM, suggesting its efficacy as a growth regulator.
In Silico Studies
Recent computational studies have focused on the molecular docking of PACCA with ACO enzymes, revealing favorable binding interactions that support its role as an inhibitor. The binding affinities were compared against known inhibitors, showing that PACCA exhibits competitive inhibition characteristics.
Table 2: Molecular Docking Results for PACCA
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
